molecular formula C15H14N4O4 B6497272 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 946208-27-1

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B6497272
CAS RN: 946208-27-1
M. Wt: 314.30 g/mol
InChI Key: LIJICORLLJQCHL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide, also known as EOPO, is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline powder that is soluble in most organic solvents. In recent years, EOPO has been used in a variety of laboratory experiments, as well as for medical applications.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide has been used in a variety of scientific research applications, including in vitro and in vivo studies. It has been used as a reagent in assays to study enzyme activity, as well as for the identification of novel enzymes and pathways. Additionally, 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide has been used to study the effects of drugs on cellular processes, such as the regulation of gene expression.

Mechanism of Action

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is thought to interact with the active sites of enzymes, such as kinases, to inhibit their activity. This inhibition affects the phosphorylation of proteins and other cellular processes, allowing researchers to study the effects of drugs on these processes.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the regulation of gene expression, as well as the effects of drugs on cell cycle progression. Additionally, it has been used to study the effects of drugs on the immune system, as well as the effects of drugs on cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is soluble in most organic solvents. Additionally, it is a stable compound, and it can be used in a variety of assays. However, it is not suitable for use in vivo experiments, as it is rapidly metabolized in the body.

Future Directions

There are a number of potential future directions for 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide research. One potential direction is to explore the use of 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide in the development of novel drugs. Additionally, further research into the mechanism of action of 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide could lead to the development of more effective drugs. Additionally, further research into the biochemical and physiological effects of 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide could lead to the development of new treatments for diseases. Finally, further research into the synthesis of 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is synthesized through a series of reactions starting with the condensation of 4-ethoxyphenol and 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide. This reaction is followed by the addition of sodium hydroxide and catalytic hydrogenation. The product is then purified by column chromatography and crystallized.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-2-21-11-5-3-10(4-6-11)9-13(20)17-15-19-18-14(22-15)12-7-8-16-23-12/h3-8H,2,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJICORLLJQCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

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